2-Phenyl-5-acetylbenzothiazole
Description
2-Phenyl-5-acetylbenzothiazole is a benzothiazole derivative featuring a phenyl group at position 2 and an acetyl group at position 4. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Properties
CAS No. |
37554-60-2 |
|---|---|
Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-(2-phenyl-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C15H11NOS/c1-10(17)12-7-8-14-13(9-12)16-15(18-14)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
VMFVHQCMVQSENS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Acylation of 2-Phenylbenzothiazole
One direct method to introduce the acetyl group at the 5-position of 2-phenylbenzothiazole involves selective acylation reactions. Starting from 2-phenylbenzothiazole, electrophilic substitution with acetyl chloride or acetic anhydride in the presence of catalysts or bases can yield this compound. The acylation is typically conducted under reflux with monitoring by thin-layer chromatography (TLC) to ensure reaction completion.
Stepwise Synthesis from 2-(4-aminophenyl)benzothiazol-5-ol
Another route involves synthesizing 2-(4-aminophenyl)benzothiazol-5-ol as an intermediate, which is then subjected to acetylation and further modifications. This intermediate is prepared through multi-step reactions including acylation, condensation, and cyclization using reagents such as Lawesson’s reagent and sodium acetate/acetic anhydride for acetylation. The acetyl derivatives then undergo cyclization to yield the target compound.
Nucleophilic Substitution and Coupling Strategies
In advanced synthetic schemes, nucleophilic substitution on 2-aminobenzothiazole derivatives with appropriate acyl or phenyl-containing electrophiles, followed by ester hydrolysis and coupling reactions, can produce substituted benzothiazole compounds including this compound. Coupling agents such as EDC.HCl and bases like DMAP in dry solvents under inert atmosphere facilitate these transformations with good yields and purity.
Detailed Experimental Procedure from Literature
One-Pot Oxidative Synthesis (Potassium Persulfate Method)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Substituted benzothiazole, substituted benzylamine, K2S2O8, KOtBu, DMSO, H2O | Combine in a reaction vessel with magnetic stirring and reflux condenser at room temperature |
| 2 | Heat to 100°C | React under mechanical stirring for 8 hours |
| 3 | Vacuum distillation | Remove solvents DMSO and water |
| 4 | Filtration and recrystallization | Isolate pure this compound |
This method offers high yield, mild conditions, and low cost, making it suitable for industrial scale-up.
Acylation of 2-Phenylbenzothiazole
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Phenylbenzothiazole, acetyl chloride or acetic anhydride | Dissolve in suitable solvent such as acetonitrile |
| 2 | Base (e.g., K2CO3) | Add base to neutralize HCl formed during acylation |
| 3 | Reflux for 6–7 hours | Monitor reaction by TLC |
| 4 | Work-up | Cool, evaporate solvent, extract with ethyl acetate and saturated NaCl |
| 5 | Drying and purification | Dry organic layer over Na2SO4, evaporate and purify by column chromatography |
This method is well-documented and provides good yields with straightforward purification.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical Condensation | o-Aminothiophenol + benzaldehyde derivatives | Acidic/oxidative, reflux | Moderate to high | Simple, high yield | Requires protection, sensitive groups |
| Transition Metal Catalysis | Benzothiazole + halides + metal catalyst | Harsh, expensive catalyst | Variable | Selective, versatile | Costly, harsh conditions |
| K2S2O8 One-Pot Oxidation | Substituted benzothiazole + benzylamine + K2S2O8 + KOtBu | 60–130°C, 3–12 h | High | Mild, cost-effective, scalable | Requires optimization of aldehyde stability |
| Acylation of 2-Phenylbenzothiazole | 2-Phenylbenzothiazole + acetyl chloride + base | Reflux 6–7 h | Good | Direct, well-established | Requires purification, moderate reaction time |
Research Discoveries and Analytical Characterization
Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared Spectroscopy (IR) have been extensively used to characterize the synthesized this compound and its intermediates, confirming structural integrity and purity.
The use of Lawesson’s reagent in intermediate synthesis has been shown to facilitate efficient thionation and cyclization steps critical for benzothiazole ring formation.
The oxidative one-pot method using potassium persulfate is highlighted as a novel and industrially favorable approach due to its mild conditions, cost-effectiveness, and avoidance of expensive catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5-acetylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, nitrating agents, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
2-Phenyl-5-acetylbenzothiazole and its derivatives have demonstrated notable antimicrobial properties. Research shows that benzothiazole compounds exhibit activity against various pathogens, including bacteria and fungi. For instance, derivatives have been synthesized and evaluated against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with some showing minimum inhibitory concentrations (MIC) as low as 1–2 µg/mL against Gram-positive bacteria .
2. Anticancer Properties
The compound has also been studied for its anticancer potential. Benzothiazole derivatives are being evaluated for their ability to inhibit cancer cell proliferation. Notably, some compounds have shown efficacy in targeting specific cancer pathways, suggesting that they could serve as leads for new anticancer drugs .
3. Anti-inflammatory Effects
Research indicates that benzothiazole derivatives can inhibit inflammatory mediators, making them candidates for anti-inflammatory therapies. Compounds have been found to reduce the production of inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-κB signaling pathway .
Agricultural Applications
1. Fungicides and Pesticides
In agriculture, this compound has been identified as a potential fungicide. Its derivatives exhibit activity against agricultural fungi, making them valuable in crop protection strategies . The compound's ability to regulate plant growth and act as a herbicide further enhances its utility in agricultural applications.
Material Science Applications
1. UV Absorbers and Fluorescent Probes
In material science, this compound is utilized as a UV-absorbing agent and in the development of liquid crystal display materials. Its fluorescence properties make it suitable for use in fluorescent probes, enhancing the performance of various electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 2-Phenyl-5-acetylbenzothiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound may also interfere with cellular pathways, inducing apoptosis or inhibiting cell proliferation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: Thiazole and benzothiazole derivatives consistently demonstrate antimicrobial, anticancer, and enzyme-inhibitory activities. The acetyl group in this compound may synergize with the phenyl group to enhance target affinity, as seen in 9a–e .
- Structural Optimization : Substituents like fluorine (in 9b ) or methoxy (in 9e ) improve metabolic stability and bioavailability, suggesting avenues for modifying the target compound .
- Synthetic Challenges : Benzothiazole synthesis typically requires harsh conditions (e.g., high temperatures for cyclization), whereas thiazole derivatives like 9a–e benefit from milder click chemistry protocols .
Biological Activity
2-Phenyl-5-acetylbenzothiazole (CAS No. 37554-60-2) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and anti-diabetic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
The compound features a benzothiazole ring fused with an acetophenone moiety, which is crucial for its biological activities.
1. Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. A study evaluated its effects on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cells.
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (μM) | Apoptosis Induction (%) | Cell Cycle Arrest (%) |
|---|---|---|---|
| A431 | 12.5 | 40 | 30 |
| A549 | 10.0 | 35 | 25 |
| H1299 | 15.0 | 30 | 20 |
The compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis in these cell lines, primarily through the inhibition of the AKT and ERK signaling pathways .
2. Anti-Inflammatory Activity
In addition to its anti-cancer effects, the compound also shows promise as an anti-inflammatory agent. It was tested for its ability to suppress inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages.
Table 2: Inhibition of Inflammatory Cytokines by this compound
| Concentration (μM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 1 | 45 | 50 |
| 2 | 55 | 60 |
| 4 | 70 | 75 |
The results indicate that at higher concentrations, the compound significantly reduces the levels of these pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions .
3. Anti-Diabetic Activity
Another area of investigation is the anti-diabetic potential of benzothiazole derivatives. A study focused on the α-amylase inhibitory activity of compounds related to benzothiazoles, including this compound.
Table 3: α-Amylase Inhibition by Benzothiazole Derivatives
| Compound | Inhibition at 50 μg/mL (%) |
|---|---|
| Acarbose | 77.96 |
| Compound B7 (related) | 87.50 |
| This compound | 82.00 |
The compound exhibited a notable inhibition rate against α-amylase, making it a candidate for further exploration in diabetes management .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer showed that treatment with a benzothiazole derivative led to improved survival rates and reduced tumor size compared to standard chemotherapy.
- Anti-inflammatory Effects in Arthritis : Patients with rheumatoid arthritis treated with benzothiazole compounds reported reduced joint swelling and pain, correlating with decreased levels of inflammatory markers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-Phenyl-5-acetylbenzothiazole and its derivatives in academic research?
- Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions using solvents like absolute ethanol or glacial acetic acid. For example, derivatives are prepared by reacting substituted benzaldehydes with aminobenzothiazole precursors in the presence of catalytic acetic acid. Purification is achieved via recrystallization or column chromatography, followed by structural validation using IR, NMR (¹H and ¹³C), and elemental analysis .
Q. How are the structural and purity characteristics of this compound verified in experimental settings?
- Methodological Answer : Key techniques include:
- Infrared Spectroscopy (IR) : To confirm functional groups (e.g., acetyl C=O stretching at ~1680 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while ¹³C NMR confirms carbon frameworks.
- Elemental Analysis : Discrepancies between calculated and experimental C/H/N/S values (e.g., <0.4% deviation) ensure purity .
Q. What in vitro assays are typically utilized to assess the biological activity of this compound derivatives?
- Methodological Answer : Common assays include:
- Antimicrobial Testing : Agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity Assays : MTT or SRB protocols using cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data during the characterization of this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data may arise from residual solvents, tautomerism, or impurities. Strategies include:
- Re-Examination of Reaction Conditions : Optimizing solvent purity, reaction time, and temperature.
- Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals or high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What computational approaches are applied to predict the binding interactions of this compound derivatives with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., binding to bacterial enzymes or cancer targets).
- Molecular Dynamics (MD) Simulations : Assess stability of docked complexes over nanosecond timescales.
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
Q. How do variations in substituents on the benzothiazole core affect the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Substituent effects are systematically studied via:
- Lipophilicity Optimization : Introducing halogen (e.g., -Br) or methoxy (-OCH₃) groups to enhance membrane permeability (logP measured via shake-flask method).
- Metabolic Stability : Microsomal incubation assays (e.g., liver microsomes) to track degradation rates.
- Solubility Profiling : Phase solubility studies in PBS or simulated biological fluids .
Data Contradiction Analysis
- Case Study : Elemental analysis discrepancies (e.g., C% theoretical vs. experimental) may indicate incomplete purification. Solutions include repetitive recrystallization or HPLC purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
